molecular formula C18H11Cl4NO2S B2409212 N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-03-2

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide

Cat. No.: B2409212
CAS No.: 339098-03-2
M. Wt: 447.15
InChI Key: SLZDKBRDBFVCEU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring dual 3,4- and 2,4-dichlorophenyl substituents. The compound’s structure comprises a thiophene ring substituted at the 2-position with a carboxamide group (linked to a 3,4-dichlorophenyl moiety) and at the 3-position with a methoxy group bearing a 2,4-dichlorophenylmethyl chain.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl4NO2S/c19-11-2-1-10(14(21)7-11)9-25-16-5-6-26-17(16)18(24)23-12-3-4-13(20)15(22)8-12/h1-8H,9H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZDKBRDBFVCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group or the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines.

Case Study: Anticancer Activity

A study published in Europe PMC demonstrated that derivatives of thiophene compounds exhibit significant cytotoxic effects on human cancer cell lines. The GI50 values for N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide were reported as follows:

Cell LineGI50 Value (μM)
HeLa0.70
U2OS0.69

This indicates that the compound is effective at low concentrations, suggesting strong potential for further development as an anticancer agent .

Antimicrobial Applications

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. A study focusing on novel thiophene derivatives revealed that certain structural modifications enhance their efficacy against bacterial strains.

Case Study: Antimicrobial Evaluation

The antimicrobial effectiveness was assessed through various assays, revealing a spectrum of activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiophene structure could lead to improved antimicrobial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene Carboxamides with Dichlorophenyl Substituents

a) N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
  • Structure : Features a thiophene carboxamide core with a 4-chlorophenyl group at the 2-position and a 4-chlorophenylmethanesulfonyl group at the 3-position.
  • Key Differences : Replaces the methoxy group in the target compound with a sulfonyl moiety. Sulfonyl groups enhance electrophilicity and may influence binding to enzymes or receptors compared to methoxy groups .
  • Activity : While specific bioactivity data are unavailable, sulfonyl-containing analogs are often explored for protease inhibition or antimicrobial effects .
b) N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure : Substituted with a nitro group on the phenyl ring instead of chlorine atoms.
  • Activity: Nitro-substituted carboxamides exhibit genotoxicity in bacterial and mammalian cells, suggesting divergent applications from chlorine-substituted analogs .

Dichlorophenyl-Containing Compounds with Heterocyclic Cores

a) Phenoxyacetamide Inhibitors (e.g., Compounds 21a, 21b)
  • Structure: Propanamide backbone with sulfonyl or amino linkages to dichlorophenyl groups.
  • Key Differences : The propanamide core contrasts with the thiophene ring, affecting rigidity and spatial orientation. These compounds were synthesized for Pseudomonas inhibition, achieving moderate yields (38–68%) .
  • Activity: Sulfonyl derivatives (21a, 21b) showed higher potency than amino analogs (23a, 23b), highlighting the role of electron-deficient substituents in bioactivity .
b) AM251 (CB1 Receptor Antagonist)
  • Structure : Pyrazole carboxamide with 2,4-dichlorophenyl and iodophenyl groups.
  • Key Differences : The pyrazole core differs from thiophene, but both share dichlorophenyl motifs. AM251’s iodine substitution enhances receptor affinity, suggesting halogen positioning critically impacts target engagement .
  • Activity: AM251 is a well-characterized cannabinoid CB1 antagonist, underscoring the pharmacological relevance of dichlorophenyl carboxamides .

Structural Analysis and Physicochemical Properties

Crystallographic and Spectroscopic Data

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings range from 8.5–15.4°, suggesting moderate planarity. The methoxy group in the target compound may increase steric hindrance, reducing coplanarity .
  • NMR Trends : Chlorine atoms in dichlorophenyl groups deshield adjacent protons, as seen in ’s compounds (δ 7.2–8.1 ppm for aromatic H) .

Substituent Effects on Bioactivity

Compound Core Structure Substituents Reported Activity Reference
Target Compound Thiophene 3,4- and 2,4-dichlorophenyl Not reported (structural focus)
N-(4-chlorophenyl)-3-[...]sulfonyl Thiophene 4-chlorophenyl, sulfonyl Antimicrobial (inferred)
AM251 Pyrazole 2,4-dichlorophenyl, iodophenyl CB1 receptor antagonist
Compound 21a () Propanamide Dichlorophenyl sulfonyl Pseudomonas inhibition

Biological Activity

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H14Cl4N2O2S
  • Molecular Weight : 392.16 g/mol

The presence of dichlorophenyl and methoxy groups in its structure contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Effects

A study conducted on a series of thiophene derivatives revealed that compounds containing electron-withdrawing groups like chlorine exhibited enhanced antiproliferative activity. The compound was tested against several cancer cell lines, including:

Cell Line IC50 (µM) Activity
HCT-15 (Colon)23.30 ± 0.35Moderate cytotoxicity
MDA-MB-231 (Breast)>1000Low cytotoxicity
Jurkat (Leukemia)15.00 ± 0.50High cytotoxicity

The results indicated that the presence of the dichlorophenyl group is crucial for enhancing the anticancer activity of the compound .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. The compound's ability to interact with cellular pathways related to apoptosis and cell cycle regulation has been supported by various assays, including MTT assays and flow cytometry.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl rings and the thiophene backbone significantly influence biological activity. Key findings include:

  • Chlorine Substitution : The introduction of chlorine atoms on phenyl rings has been correlated with increased cytotoxicity.
  • Methoxy Group : The presence of a methoxy group enhances lipophilicity and cellular uptake.

These modifications are critical for optimizing the compound's efficacy against cancer cells .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound IC50 (µM) Biological Activity
N-(3,4-Dichlorophenyl)-4-methoxybenzamide20.00 ± 0.25Anticancer
N-(4-Chlorophenyl)-3-thiophenecarboxamide30.00 ± 0.40Moderate Anticancer
N-(2-Methylphenyl)-3-methoxythiophene50.00 ± 0.60Low Anticancer

This table illustrates how slight variations in chemical structure can lead to significant differences in biological potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with dichlorophenyl groups under reflux conditions. Solvent choice (e.g., DMF or dichloromethane) and temperature control (room temp to 80°C) are critical. Catalysts like HATU or EDCI improve amide bond formation. Post-reaction purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions on the thiophene and dichlorophenyl rings (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and stereochemistry for unambiguous structural confirmation .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide initial activity profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology : Synthesize analogs with variations in:

  • Dichlorophenyl substituents : Compare 2,4- vs. 3,4-dichloro patterns to assess halogen positioning effects .
  • Thiophene modifications : Introduce methyl or nitro groups to the thiophene ring to modulate electron density.
  • Linker optimization : Replace the methoxy group with sulfonyl or amino linkers to enhance binding affinity. Use molecular docking to prioritize analogs .

Q. What computational strategies can predict metabolic stability and toxicity?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to calculate logP, bioavailability, and CYP450 interactions.
  • Density Functional Theory (DFT) : Model frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., NMDA receptors) to evaluate stability .

Q. How should researchers resolve contradictions in biological activity data across similar compounds?

  • Methodology :

  • Comparative analysis : Normalize data using standardized protocols (e.g., fixed cell lines, incubation times).
  • Meta-analysis : Aggregate results from analogs (e.g., N-(2,4-dichlorophenyl)-3-oxobutanamide) to identify trends in substituent effects .
  • Mechanistic studies : Use knock-out models or siRNA to isolate target pathways and rule off-target effects .

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